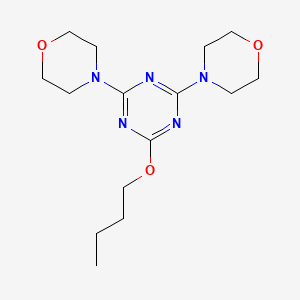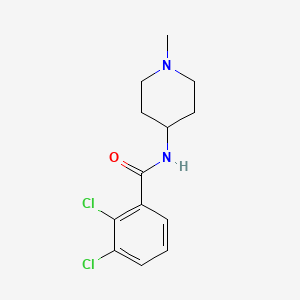![molecular formula C11H9F2NO4 B4666815 4-{[4-(difluoromethoxy)phenyl]amino}-4-oxo-2-butenoic acid](/img/structure/B4666815.png)
4-{[4-(difluoromethoxy)phenyl]amino}-4-oxo-2-butenoic acid
説明
4-{[4-(difluoromethoxy)phenyl]amino}-4-oxo-2-butenoic acid, also known as DFP-10825, is a novel small molecule inhibitor that has gained significant attention in the scientific community due to its potential therapeutic applications. This compound is a potent inhibitor of a specific enzyme that plays a crucial role in cancer cell proliferation, making it a promising candidate for cancer treatment.
作用機序
4-{[4-(difluoromethoxy)phenyl]amino}-4-oxo-2-butenoic acid exerts its anticancer effects by inhibiting the activity of DHODH, which leads to a depletion of intracellular pyrimidine nucleotides and subsequent cell cycle arrest and apoptosis. DHODH inhibition also leads to the accumulation of reactive oxygen species (ROS) within cancer cells, which further contributes to their death. The mechanism of action of 4-{[4-(difluoromethoxy)phenyl]amino}-4-oxo-2-butenoic acid has been extensively studied, and its specificity for DHODH makes it a promising candidate for cancer therapy.
Biochemical and Physiological Effects:
4-{[4-(difluoromethoxy)phenyl]amino}-4-oxo-2-butenoic acid has been shown to have several biochemical and physiological effects, including the inhibition of DHODH activity, the depletion of intracellular pyrimidine nucleotides, and the accumulation of ROS within cancer cells. These effects lead to cell cycle arrest and apoptosis, ultimately resulting in the inhibition of cancer cell proliferation. 4-{[4-(difluoromethoxy)phenyl]amino}-4-oxo-2-butenoic acid has also been shown to have minimal toxicity in normal cells, making it a promising candidate for cancer therapy.
実験室実験の利点と制限
4-{[4-(difluoromethoxy)phenyl]amino}-4-oxo-2-butenoic acid has several advantages for lab experiments, including its high potency, specificity for DHODH, and low toxicity in normal cells. However, there are also some limitations to its use in lab experiments. The synthesis method for 4-{[4-(difluoromethoxy)phenyl]amino}-4-oxo-2-butenoic acid is complex and requires several steps, making it challenging to produce in large quantities. Additionally, 4-{[4-(difluoromethoxy)phenyl]amino}-4-oxo-2-butenoic acid has poor solubility in water, which can limit its use in certain experiments.
将来の方向性
There are several future directions for research on 4-{[4-(difluoromethoxy)phenyl]amino}-4-oxo-2-butenoic acid. One area of focus is the development of more efficient synthesis methods to produce larger quantities of 4-{[4-(difluoromethoxy)phenyl]amino}-4-oxo-2-butenoic acid. Another area of research is the optimization of the compound for use in clinical trials, including the development of more soluble formulations and the investigation of potential drug-drug interactions. Finally, further studies are needed to fully understand the mechanism of action of 4-{[4-(difluoromethoxy)phenyl]amino}-4-oxo-2-butenoic acid and its potential applications in cancer therapy.
科学的研究の応用
4-{[4-(difluoromethoxy)phenyl]amino}-4-oxo-2-butenoic acid has been extensively studied for its potential therapeutic applications in cancer treatment. It has been shown to be a potent inhibitor of the enzyme dihydroorotate dehydrogenase (DHODH), which plays a critical role in the de novo pyrimidine synthesis pathway. This pathway is essential for cancer cell proliferation, making DHODH a promising target for cancer therapy. 4-{[4-(difluoromethoxy)phenyl]amino}-4-oxo-2-butenoic acid has been shown to inhibit the growth of various cancer cell lines, including breast, lung, and colon cancer cells, both in vitro and in vivo.
特性
IUPAC Name |
(Z)-4-[4-(difluoromethoxy)anilino]-4-oxobut-2-enoic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H9F2NO4/c12-11(13)18-8-3-1-7(2-4-8)14-9(15)5-6-10(16)17/h1-6,11H,(H,14,15)(H,16,17)/b6-5- | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WCVNEIQZAAIBBX-WAYWQWQTSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1NC(=O)C=CC(=O)O)OC(F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=CC=C1NC(=O)/C=C\C(=O)O)OC(F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H9F2NO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
257.19 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
35.5 [ug/mL] (The mean of the results at pH 7.4) | |
| Record name | SID24801133 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![N-({[4-({[amino(imino)methyl]amino}sulfonyl)phenyl]amino}carbonothioyl)-1,3-benzodioxole-5-carboxamide](/img/structure/B4666742.png)

![N-[4-(4-benzoyl-1-piperazinyl)-3-chlorophenyl]-4-tert-butylbenzamide](/img/structure/B4666754.png)


![N-(3,5-dimethylphenyl)-2-[1-(2-methoxybenzoyl)-3-oxo-2-piperazinyl]acetamide](/img/structure/B4666768.png)
![2-[5-(allyloxy)-2-bromophenyl]-3-(3-fluorophenyl)-6-iodo-2,3-dihydro-4(1H)-quinazolinone](/img/structure/B4666783.png)
![diethyl 3-methyl-5-{[(4-methyl-1H-pyrazol-1-yl)carbonothioyl]amino}-2,4-thiophenedicarboxylate](/img/structure/B4666784.png)

![5-methyl-1-(4-methylphenyl)-N-[4-(5-methyl-1H-1,2,3-triazol-1-yl)phenyl]-1H-1,2,3-triazole-4-carboxamide](/img/structure/B4666792.png)
![N-[5-({[2-(4-bromophenoxy)ethyl]thio}methyl)-1,3,4-thiadiazol-2-yl]-N'-(3-methoxyphenyl)urea](/img/structure/B4666801.png)
![3-{2-[2-(2-bromophenoxy)ethoxy]ethyl}-4(3H)-quinazolinone](/img/structure/B4666807.png)
![methyl 5-({[1-({[3-(difluoromethyl)-5-mercapto-4H-1,2,4-triazol-4-yl]imino}methyl)-2-naphthyl]oxy}methyl)-2-furoate](/img/structure/B4666821.png)
![4-chloro-N-[3-(1-piperidinyl)propyl]benzamide](/img/structure/B4666827.png)